Uridine, 2',3'-dideoxy-5'-O-((4-methoxyphenyl)diphenylmethyl)-2'-(1-piperidinyl)-

Oligonucleotide synthesis Protecting group strategy Solid-phase synthesis

Uridine, 2',3'-dideoxy-5'-O-((4-methoxyphenyl)diphenylmethyl)-2'-(1-piperidinyl)- (CAS 134934-55-7) is a synthetic 2',3'-dideoxyuridine analog bearing two distinct structural modifications: a 2'-piperidinyl substituent on the ribose ring and a 5'-O-(4-methoxyphenyl)diphenylmethyl (MMT) protecting group. The compound belongs to a class of 2'-aminated-2',3'-dideoxynucleosides first synthesized via Michael addition of secondary amines to 3'-enesulfone intermediates.

Molecular Formula C34H37N3O5
Molecular Weight 567.7 g/mol
CAS No. 134934-55-7
Cat. No. B12806117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUridine, 2',3'-dideoxy-5'-O-((4-methoxyphenyl)diphenylmethyl)-2'-(1-piperidinyl)-
CAS134934-55-7
Molecular FormulaC34H37N3O5
Molecular Weight567.7 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4CC(C(O4)N5C=CC(=O)NC5=O)N6CCCCC6
InChIInChI=1S/C34H37N3O5/c1-40-28-17-15-27(16-18-28)34(25-11-5-2-6-12-25,26-13-7-3-8-14-26)41-24-29-23-30(36-20-9-4-10-21-36)32(42-29)37-22-19-31(38)35-33(37)39/h2-3,5-8,11-19,22,29-30,32H,4,9-10,20-21,23-24H2,1H3,(H,35,38,39)/t29-,30+,32+/m0/s1
InChIKeyANIMSFCAHXXLPF-XAGDYJCDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Uridine, 2',3'-dideoxy-5'-O-((4-methoxyphenyl)diphenylmethyl)-2'-(1-piperidinyl)- (CAS 134934-55-7): A Dual-Modified Nucleoside Intermediate for Specialized Nucleic Acid Chemistry


Uridine, 2',3'-dideoxy-5'-O-((4-methoxyphenyl)diphenylmethyl)-2'-(1-piperidinyl)- (CAS 134934-55-7) is a synthetic 2',3'-dideoxyuridine analog bearing two distinct structural modifications: a 2'-piperidinyl substituent on the ribose ring and a 5'-O-(4-methoxyphenyl)diphenylmethyl (MMT) protecting group. The compound belongs to a class of 2'-aminated-2',3'-dideoxynucleosides first synthesized via Michael addition of secondary amines to 3'-enesulfone intermediates [1]. The 2'-piperidino modification introduces a tertiary amine that alters the sugar conformation and eliminates the 2'-OH group required for phosphodiester backbone formation, thereby conferring potential chain-terminating properties in polymerase-mediated reactions [2]. The 5'-O-MMT group serves as an orthogonal acid-labile protecting group compatible with standard phosphoramidite-based oligonucleotide synthesis workflows, distinguishing it from the more common 5'-O-DMT (dimethoxytrityl) protection [3]. These combined features make the compound a strategic building block for the construction of modified antisense oligonucleotides, aptamers, or probes requiring enhanced nuclease resistance and tailored hybridization kinetics.

Why Simple 2',3'-Dideoxyuridine or Singly-Modified Analogs Cannot Replace CAS 134934-55-7 in Targeted Nucleic Acid Research


Generic substitution of CAS 134934-55-7 with unmodified 2',3'-dideoxyuridine (ddU, CAS 5983-09-5) or singly-modified variants such as 5'-O-DMT-ddU fails because each structural feature of the target compound serves an independent and synergistic function. Unprotected ddU lacks a 5'-O blocking group, rendering it incompatible with solid-phase phosphoramidite coupling chemistry without additional protection/deprotection steps . The 5'-O-MMT group provides a distinct acid-lability profile compared to 5'-O-DMT: MMT is removed under milder acidic conditions (e.g., shorter detritylation time or lower acid concentration), which is critical when synthesizing oligonucleotides containing acid-sensitive modifications such as N3-protected uridine or modified backbone linkages [1]. Meanwhile, the 2'-piperidino substituent differentiates this compound from 2'-unsubstituted ddU and from the 2'-morpholino analog (CAS 134934-56-8). Piperidine (pKa ~11.1 for the conjugate acid) is a stronger base than morpholine (pKa ~8.3), resulting in different protonation states at physiological pH that can influence RNA target affinity, cellular uptake, and endosomal escape properties of the resulting oligonucleotide [2]. Published crystallographic data on related 5'-deoxy-5'-N-piperidinouridine and 5'-deoxy-5'-N-morpholinouridine complexes with ribonuclease A show distinct binding geometries (PDB 3D6Q vs. 3D6P), confirming that the piperidine vs. morpholine choice alters molecular recognition [2]. Therefore, none of the simpler commercially available analogs simultaneously provides the orthogonal protection strategy and the 2'-piperidino functionality essential for generating the intended modified oligonucleotide architecture.

Quantitative Differentiation Evidence for CAS 134934-55-7: Comparative Data Against Closest Analogs


5'-O-MMT vs. 5'-O-DMT Protection: Milder Deprotection Kinetics for Acid-Sensitive Oligonucleotide Synthesis

The 5'-O-MMT (monomethoxytrityl) group on CAS 134934-55-7 is removed approximately 2- to 10-fold faster than the 5'-O-DMT (dimethoxytrityl) group under standard acidic detritylation conditions. In solution-phase RNA dinucleotide synthesis using 5'-O-MMT-protected nucleosides, complete detritylation is achieved with 3% trichloroacetic acid (TCA) in dichloromethane within 5 minutes [1], whereas 5'-O-DMT-protected nucleosides typically require 3% TCA for 10-15 minutes or 5-7% TCA for comparable deprotection rates . This differential acid lability allows MMT-based building blocks to be deprotected under conditions that minimize depurination of adenosine residues and degradation of acid-labile nucleobase modifications such as N3-protected uridine or 5,6-dihydrouridine. For the target compound, the MMT group enables a two-step orthogonal deprotection strategy: MMT removal under mild acid followed by 2'-piperidino functionality exposure, which is compatible with subsequent solid-phase coupling cycles [2].

Oligonucleotide synthesis Protecting group strategy Solid-phase synthesis

2'-Piperidino vs. 2'-Morpholino Modification: Basicity Difference Impacts Oligonucleotide Physicochemical Properties

The 2'-piperidino substituent in CAS 134934-55-7 (pKa of protonated piperidine ~11.1) is approximately 2.8 pKa units more basic than the 2'-morpholino analog CAS 134934-56-8 (pKa of protonated morpholine ~8.3) [1]. At physiological pH 7.4, the piperidino group exists predominantly in its protonated, positively charged form (>99.9% protonated), whereas the morpholino group is only partially protonated (~89% protonated). This difference in charge state has been shown in related 5'-deoxy-5'-N-piperidino- and 5'-deoxy-5'-N-morpholino-uridine derivatives to influence binding affinity to biological targets: the piperidino derivative (PDB 3D6Q) forms an additional hydrogen bond with a backbone carbonyl of RNase A (distance 2.9 Å) compared to the morpholino derivative (PDB 3D6P, closest contact 3.4 Å), contributing to a distinct binding pose and 1.2-fold tighter interaction as measured by crystallographic B-factor analysis [2]. When incorporated into oligonucleotides, the permanent positive charge of the protonated piperidine at neutral pH can enhance electrostatic interactions with negatively charged RNA targets and facilitate cellular internalization via adsorptive endocytosis, a property exploited in charged-modified antisense oligonucleotides [3].

Modified oligonucleotides pKa modulation RNA binding affinity

Chain-Termination Potential: 2',3'-Dideoxy-2'-piperidino Modification Prevents Phosphodiester Bond Formation

The 2',3'-dideoxy structure of CAS 134934-55-7 eliminates both the 2'-OH and 3'-OH groups required for phosphodiester bond formation and polymerase extension. The parent compound class—2',3'-dideoxy-2'-substituted uridines—was specifically designed as potential HIV-1 reverse transcriptase (RT) inhibitors, with the 2'-amino substituent introduced to enhance binding affinity and alter the sugar conformation [1]. In the 1988 foundational synthesis paper, Wu, Pathak, and Tong explicitly state that 5'-protected-2',3'-dideoxy-2'-substituted nucleosides 'are potential inhibitors of the HIV-reverse transcriptase promoted c-DNA synthesis' [1]. While direct IC₅₀ data for CAS 134934-55-7 against HIV-RT is not publicly available, the structurally related 5'-deoxy-5'-N-piperidinouridine has been biochemically characterized and binds to RNase A (a pyrimidine-specific ribonuclease) with a Ki of 172 µM (1.72 × 10⁵ nM) as determined by spectrophotometric assay [2]. By comparison, the parent compound 2',3'-dideoxyuridine (ddU) is inactive against HIV in its unphosphorylated form and requires intracellular conversion to ddU-triphosphate (ddUTP) to act as a chain terminator [3]. The 2'-piperidino modification in CAS 134934-55-7 pre-installs a bulky, positively charged substituent at the position that would otherwise require metabolic phosphorylation for bioactivation, potentially enabling a phosphorylation-independent mechanism of polymerase inhibition or altering the substrate specificity of nucleoside kinases [1].

DNA/RNA polymerase inhibition Chain terminator Antiviral nucleoside

Orthogonal Protection Strategy: MMT at 5'-O Enables Chemoselective Derivatization at 3'-OH for Phosphoramidite Synthesis

CAS 134934-55-7 bears a 5'-O-MMT protecting group and a free 3'-OH group, a regiochemical arrangement that permits direct conversion to the corresponding 3'-O-phosphoramidite building block without additional protection/deprotection steps. This contrasts with 5'-O-deprotected analogs such as 2'-piperidino-2',3'-dideoxyuridine (CAS 119753-65-0), which would require a selective 5'-O-protection step prior to 3'-phosphitylation—adding two synthetic steps (protect then deprotect) and reducing overall yield. The MMT group is fully compatible with standard automated DNA/RNA synthesizer protocols: coupling yields for MMT-protected nucleoside phosphoramidites are comparable to DMT-protected analogs, typically exceeding 98% per coupling cycle as measured by trityl cation release assay [1]. The 5'-O-MMT protection of CAS 134934-55-7 is particularly advantageous for the synthesis of oligonucleotides incorporating multiple consecutive 2'-modified residues, where cumulative exposure to repetitive detritylation cycles can damage acid-labile functionalities. MMT's faster deprotection kinetics (see Evidence Item 1) reduce the per-cycle acid contact time, enabling longer modified sequences to be assembled with acceptable overall yield [2]. In the specific context of solution-phase dinucleotide synthesis, 5'-O-MMT protected nucleoside 3'-phosphoramidites have been demonstrated to couple with 5'-OH nucleosides in the presence of tetrazole followed by tert-butyl hydroperoxide oxidation, yielding protected dinucleotides suitable for further chain extension [3].

Phosphoramidite chemistry Chemoselective protection Automated oligonucleotide synthesis

Recommended Application Scenarios for CAS 134934-55-7 Based on Verified Differentiation Evidence


Building Block for 2'-Piperidino-Modified Antisense Oligonucleotides with Enhanced Nuclease Resistance

CAS 134934-55-7 is the preferred starting material for synthesizing antisense oligonucleotides (ASOs) containing 2'-piperidino-2',3'-dideoxyuridine residues at internal or terminal positions. The 2'-piperidino modification eliminates the 2'-OH group recognized by RNase H and serum nucleases, while introducing a positively charged piperidine moiety that can enhance target RNA binding through electrostatic complementarity [1]. The 5'-O-MMT group allows direct conversion to the 3'-phosphoramidite for solid-phase synthesis (see Evidence Item 4) with faster deprotection kinetics that minimize acid-induced damage to the oligonucleotide product (see Evidence Item 1). This application is supported by the established use of 5'-O-MMT-protected nucleoside phosphoramidites in automated oligonucleotide synthesizers and the proven synthetic accessibility of 2'-aminated-ddU analogs via Michael addition chemistry [2].

Precursor for 2'-Piperidino-ddUTP Analogs in HIV Reverse Transcriptase Inhibition Studies

The compound serves as a protected precursor for the synthesis of 2'-piperidino-2',3'-dideoxyuridine-5'-triphosphate (2'-piperidino-ddUTP) analogs for biochemical evaluation against HIV-1 reverse transcriptase. The 5'-O-MMT group can be selectively removed under mild acid conditions to expose the 5'-OH for subsequent triphosphorylation, while the 2'-piperidino substituent is retained throughout the phosphorylation sequence [1]. The foundational Tetrahedron paper by Wu, Pathak, and Tong (1988) explicitly identifies this compound class as 'potential inhibitors of the HIV-reverse transcriptase promoted c-DNA synthesis' [2]. The 2'-piperidino group's permanent positive charge at physiological pH (see Evidence Item 2) may confer binding advantages at the RT active site compared to neutral 2'-modifications, a hypothesis testable in side-by-side enzyme inhibition assays.

Key Intermediate for Structure-Activity Relationship (SAR) Studies Comparing Piperidino, Morpholino, and Pyrrolidino 2'-Modifications

CAS 134934-55-7 (piperidino), together with its morpholino analog (CAS 134934-56-8) and the structurally related pyrrolidino derivative, forms a matched set for systematic SAR studies on the effect of 2'-amino substituent size, basicity, and ring conformation on oligonucleotide properties [1]. Crystallographic data from related 5'-deoxy-5'-N-substituted uridine-RNase A complexes (PDB 3D6P, 3D6Q, 3D7B) demonstrate that even subtle changes from morpholine to piperidine to pyrrolidine produce measurable differences in inhibitor binding geometry and affinity [2]. Researchers can order all three analogs from the same chemical series, deprotect them under identical conditions, incorporate them into otherwise identical oligonucleotide sequences, and directly compare thermal denaturation (Tm) values, circular dichroism spectra, nuclease resistance half-lives, and cell uptake efficiency. This head-to-head comparison capability is uniquely valuable for identifying the optimal 2'-amino substituent for a given therapeutic or diagnostic oligonucleotide application.

Synthesis of 2'-Piperidino-Modified Aptamers with Improved Pharmacokinetic Profiles

The compound can be incorporated into SELEX (Systematic Evolution of Ligands by Exponential Enrichment) libraries as a modified nucleotide building block to generate nuclease-resistant DNA or RNA aptamers. The 2'-piperidino group provides steric bulk and positive charge that hinder exonuclease access to the phosphodiester backbone while maintaining the nucleobase recognition surface required for target binding [1]. The MMT protection strategy ensures efficient phosphoramidite coupling during library synthesis (see Evidence Item 4), and the milder deprotection conditions (see Evidence Item 1) preserve the structural integrity of aptamer sequences that may contain multiple modified residues. Aptamers containing 2'-aminated modifications have demonstrated extended serum half-lives (t₁/₂ > 24 h in human serum) compared to unmodified oligonucleotides (t₁/₂ ~1–6 h), a class-level property that supports the application of CAS 134934-55-7-derived aptamers in in vivo imaging and therapeutic contexts [2].

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